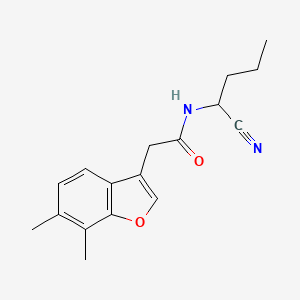
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide, also known as DMBA-N-butyramide, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to contribute to neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess various biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has also been found to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is its potent neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide. One of the most promising areas of research is the development of new therapeutic strategies for neurodegenerative diseases. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess potent neuroprotective properties and could be used to develop new drugs that target the underlying mechanisms of neurodegeneration. Other potential areas of research include the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide's anti-inflammatory and analgesic properties and its potential application in cancer research.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide involves the reaction of 6,7-dimethyl-1-benzofuran-3-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to yield the final product, N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide.
Applications De Recherche Scientifique
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to possess neuroprotective properties. Studies have demonstrated that N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUPJDUOHDMKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

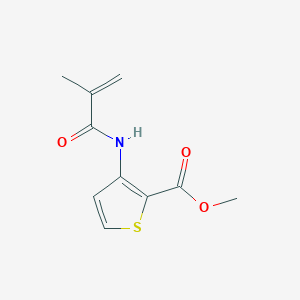
![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
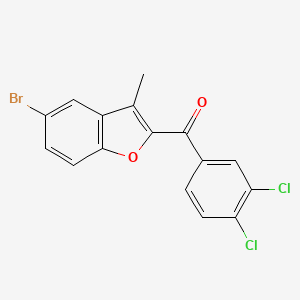
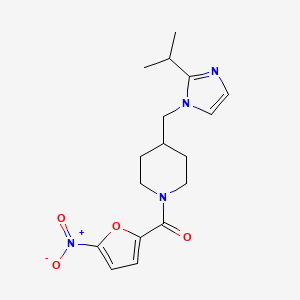
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)
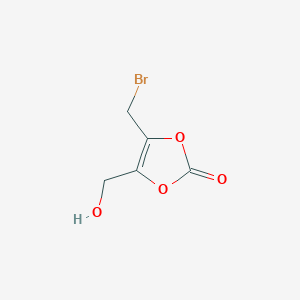

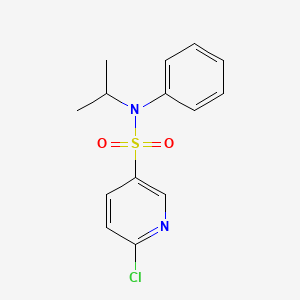

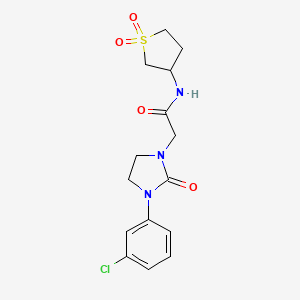
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)

